

# Thermochemical Properties of Isoamyl-n-propyl-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoamyl-n-propyl-amine*

Cat. No.: *B15358245*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **isoamyl-n-propyl-amine**, also known as N-(3-methylbutyl)propan-1-amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document leverages established computational chemistry methods to provide estimated values for key thermochemical parameters. Detailed, generalized experimental protocols for determining these properties are also presented, alongside a workflow for the computational estimation approach. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the thermodynamic characteristics of aliphatic amines are of interest.

## Introduction

**Isoamyl-n-propyl-amine** (C<sub>8</sub>H<sub>19</sub>N) is a secondary aliphatic amine. Understanding its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, is crucial for a variety of applications, including reaction engineering, process design, and safety analysis. These properties govern the energy changes and spontaneity of chemical reactions involving the compound and are essential for developing and optimizing synthetic routes and understanding its stability.

This guide addresses the absence of readily available experimental thermochemical data for **isoamyl-n-propyl-amine** by employing the Joback group contribution method for estimation. This method provides reliable predictions of thermochemical properties based on the molecular structure of the compound.

## Estimated Thermochemical Properties

The thermochemical properties of **isoamyl-n-propyl-amine** in the ideal gas phase at 298.15 K and 1 atm have been estimated using the Joback group contribution method. This method breaks down the molecule into its constituent functional groups and uses empirically derived parameters to calculate the overall properties.

The molecular structure of **isoamyl-n-propyl-amine** consists of the following Joback groups:

- Two -CH<sub>3</sub> groups
- Four -CH<sub>2</sub>- groups
- One >CH- group
- One >NH (secondary amine) group

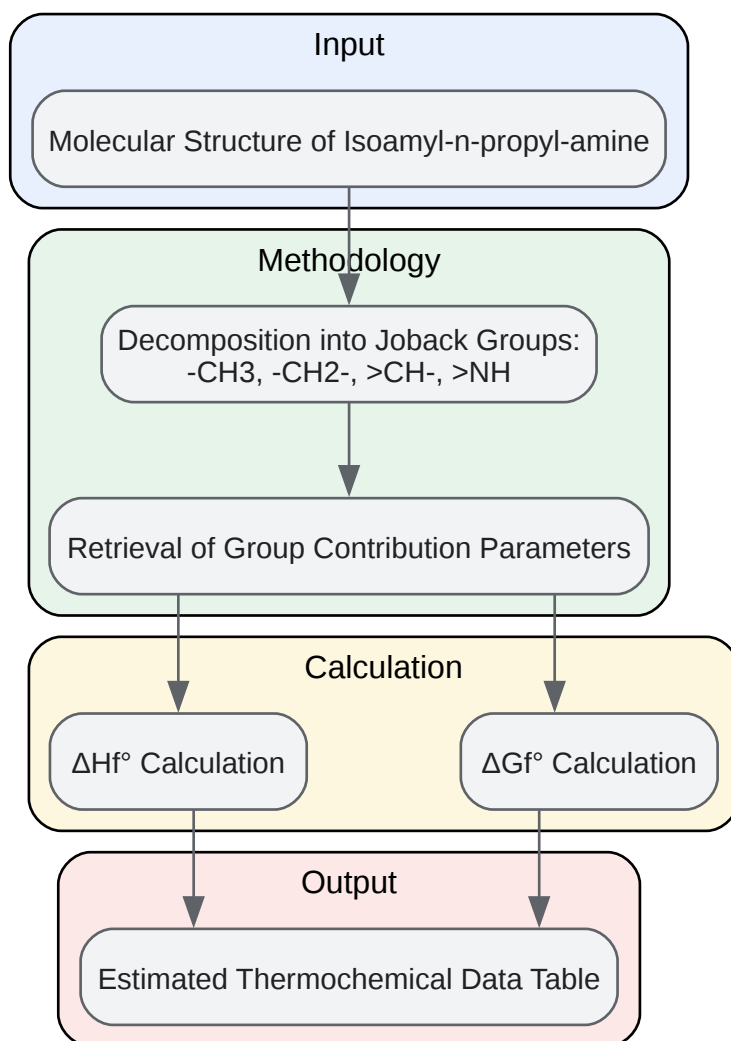
The estimated values for the key thermochemical properties are summarized in the table below.

Property	Symbol	Estimated Value	Units
Enthalpy of Formation (Ideal Gas)	$\Delta H_f^\circ$	-187.5 kJ/mol	kJ/mol
Gibbs Free Energy of Formation (Ideal Gas)	$\Delta G_f^\circ$	41.8 kJ/mol	kJ/mol
Molar Mass	MW	129.24	g/mol

Note: These values are estimations and should be used with an understanding of the inherent approximations of the group contribution method. Experimental verification is recommended for applications requiring high accuracy.

# Computational Workflow for Thermochemical Property Estimation

The following diagram illustrates the workflow for estimating the thermochemical properties of **isoamyl-n-propyl-amine** using the Joback group contribution method.



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**Caption:** Computational workflow for estimating thermochemical properties.

## Experimental Protocols for Thermochemical Analysis

While computational methods provide valuable estimates, experimental determination remains the gold standard for accuracy. The following sections outline generalized protocols for the experimental determination of the key thermochemical properties of liquid amines like **isoamyl-n-propyl-amine**.

## Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) of a liquid organic compound is typically determined indirectly from its enthalpy of combustion ( $\Delta H_c^\circ$ ), which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Isoperibol or static jacket bomb calorimeter
- Oxygen bomb
- Calorimeter bucket
- High-precision thermometer
- Ignition system
- Pellet press (for solid samples, adaptable for liquids in capsules)
- Crucible
- Oxygen cylinder with pressure regulator

Procedure:

- Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard substance with a known enthalpy of combustion, typically benzoic acid.

- A known mass of benzoic acid is pelletized and placed in the crucible.
- The bomb is assembled, charged with oxygen to approximately 30 atm, and placed in the calorimeter bucket containing a known mass of water.
- The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.
- Ccal is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.
- Sample Preparation:
  - A precise mass (typically 0.5 - 1.0 g) of **isoamyl-n-propyl-amine** is accurately weighed into a gelatin capsule or a suitable container to prevent evaporation before ignition.
- Combustion of **Isoamyl-n-propyl-amine**:
  - The encapsulated sample is placed in the crucible within the bomb.
  - A fuse wire is attached to the ignition circuit and positioned to ensure ignition of the sample.
  - A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
  - The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of about 30 atm.
  - The bomb is placed in the calorimeter bucket, and the temperature is allowed to equilibrate.
  - The sample is ignited, and the temperature of the water is recorded at regular intervals before, during, and after combustion to determine the precise temperature rise ( $\Delta T$ ).
- Data Analysis:

- The total heat released ( $q_{\text{total}}$ ) is calculated from the heat capacity of the calorimeter and the corrected temperature rise:  $q_{\text{total}} = C_{\text{cal}} * \Delta T$ .
- Corrections are made for the heat of formation of nitric acid (from the nitrogen in the amine) and the heat of combustion of the fuse wire and capsule.
- The constant volume heat of combustion ( $\Delta U_{\text{c}}^{\circ}$ ) is calculated per mole of the amine.
- The standard enthalpy of combustion ( $\Delta H_{\text{c}}^{\circ}$ ) is then calculated from  $\Delta U_{\text{c}}^{\circ}$  using the relationship  $\Delta H = \Delta U + \Delta n_{\text{g}} * RT$ , where  $\Delta n_{\text{g}}$  is the change in the number of moles of gas in the combustion reaction.
- Finally, the standard enthalpy of formation ( $\Delta H_{\text{f}}^{\circ}$ ) of **isoamyl-n-propyl-amine** is calculated using Hess's Law:  $\Delta H_{\text{f}}^{\circ}(\text{amine}) = \sum \Delta H_{\text{f}}^{\circ}(\text{products}) - \Delta H_{\text{c}}^{\circ}(\text{amine})$ . The standard enthalpies of formation of the combustion products ( $\text{CO}_2(\text{g})$ ,  $\text{H}_2\text{O}(\text{l})$ , and  $\text{N}_2(\text{g})$ ) are well-established.

## Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., aluminum)
- Syringe for liquid sample handling
- Reference material (an empty, sealed pan)

Procedure:

- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.
- Baseline Determination: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from room temperature to a temperature below the boiling point of the amine) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow.
- Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated under the same conditions as the baseline measurement.
- Sample Measurement:
  - A small, accurately weighed amount of **isoamyl-n-propyl-amine** is hermetically sealed in a sample pan to prevent volatilization.
  - The sample pan is placed in the DSC, and the temperature scan is performed under the same conditions as the baseline and standard measurements.
- Data Analysis:
  - The heat flow ( $dq/dt$ ) is measured as a function of temperature for the baseline, the standard, and the sample.
  - The heat capacity of the sample ( $C_{p,\text{sample}}$ ) is calculated at a given temperature using the following equation:  $C_{p,\text{sample}} = C_{p,\text{standard}} * (m_{\text{standard}} / m_{\text{sample}}) * (\Delta(dq/dt)_{\text{sample}} / \Delta(dq/dt)_{\text{standard}})$  where:
    - $C_{p,\text{standard}}$  is the known heat capacity of the standard material.
    - $m_{\text{standard}}$  and  $m_{\text{sample}}$  are the masses of the standard and the sample, respectively.
    - $\Delta(dq/dt)$  is the difference in heat flow between the measurement and the baseline for the sample and the standard.

## Conclusion

This technical guide provides estimated thermochemical data for **isoamyl-n-propyl-amine** derived from the Joback group contribution method, addressing a gap in the publicly available experimental data. The provided computational workflow and generalized experimental protocols for bomb calorimetry and differential scanning calorimetry offer a comprehensive framework for researchers and professionals to understand, predict, and experimentally verify the thermochemical properties of this and similar aliphatic amines. Accurate thermochemical data is fundamental to advancing research and development in fields where these compounds play a significant role.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)